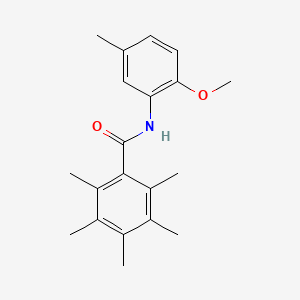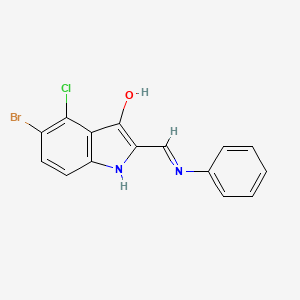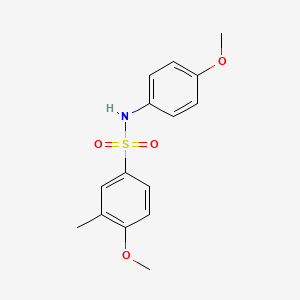
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, also known as MMMS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MMMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. This compound also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. Another advantage of this compound is its anti-inflammatory and anti-oxidant activities, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
One of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide research. One area of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of focus is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to investigate the toxicity and safety of this compound in vivo. Overall, this compound shows great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 3-methyl-4-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography, yielding this compound as a white crystalline solid.
Scientific Research Applications
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-oxidant activities. Studies have shown that this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound also has potent anti-oxidant activity, which helps to protect cells from oxidative stress.
properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-10-14(8-9-15(11)20-3)21(17,18)16-12-4-6-13(19-2)7-5-12/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBHHHGGQQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
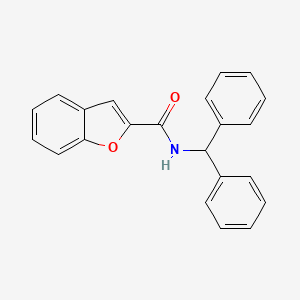
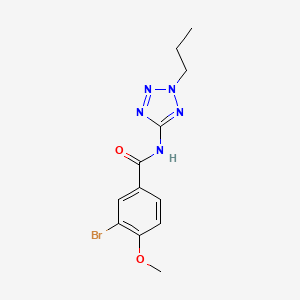

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

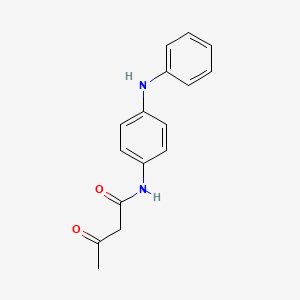
![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
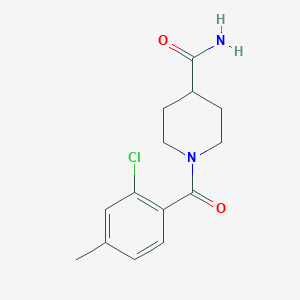

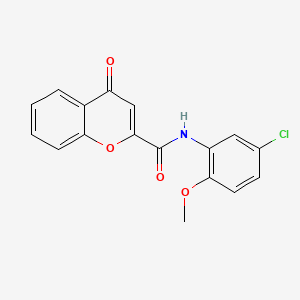
![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
